molecular formula C31H33NO2 B4319497 5-(ADAMANTAN-1-YL)-N-(DIPHENYLMETHYL)-2-METHOXYBENZAMIDE

5-(ADAMANTAN-1-YL)-N-(DIPHENYLMETHYL)-2-METHOXYBENZAMIDE

Cat. No.: B4319497
M. Wt: 451.6 g/mol
InChI Key: GUGKIBFTNCSUKM-UHFFFAOYSA-N
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Description

5-(1-Adamantyl)-N-(diphenylmethyl)-2-methoxybenzamide is a complex organic compound that features an adamantyl group, a diphenylmethyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ADAMANTAN-1-YL)-N-(DIPHENYLMETHYL)-2-METHOXYBENZAMIDE typically involves multiple steps, starting with the preparation of the adamantyl and diphenylmethyl intermediates.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(1-Adamantyl)-N-(diphenylmethyl)-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantyl group can yield adamantyl ketones, while reduction of the benzamide moiety can produce amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Adamantyl)-N-(diphenylmethyl)-2-methoxybenzamide is unique due to the combination of its adamantyl, diphenylmethyl, and methoxybenzamide groups. This combination imparts specific chemical and physical properties that are not found in other similar compounds, making it a valuable molecule for various applications .

Properties

IUPAC Name

5-(1-adamantyl)-N-benzhydryl-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33NO2/c1-34-28-13-12-26(31-18-21-14-22(19-31)16-23(15-21)20-31)17-27(28)30(33)32-29(24-8-4-2-5-9-24)25-10-6-3-7-11-25/h2-13,17,21-23,29H,14-16,18-20H2,1H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGKIBFTNCSUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)C(=O)NC(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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